3,4-Dibromo-2-fluorobenzoyl chloride
Overview
Description
3,4-Dibromo-2-fluorobenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoyl chloride structure. This compound is known for its high reactivity and is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,4-dibromo-2-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes, followed by chlorination using thionyl chloride or phosphorus trichloride (PCl3). These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester .
Scientific Research Applications
3,4-Dibromo-2-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorobenzoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophilic sites on biomolecules or other substrates, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as drug synthesis and biomolecule modification .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoyl chloride
- 2-Fluorobenzoyl chloride
- 3,4-Dibromobenzoyl chloride
Uniqueness
3,4-Dibromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other benzoyl chlorides. This combination of substituents allows for specific interactions and transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
3,4-dibromo-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVHTQWUKHYHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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